2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide
Overview
Description
2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide is a complex organic compound that features a combination of furan, pyrazine, triazole, and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common synthetic routes include:
Formation of the Furan Moiety: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Preparation of the Pyrazine Ring: Pyrazine derivatives are often synthesized through the condensation of 1,2-diamines with 1,2-diketones.
Synthesis of the Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction between azides and alkynes.
Coupling Reactions: The final compound is obtained by coupling the furan, pyrazine, and triazole moieties with the indazole ring through nucleophilic substitution reactions, often using thiol-based reagents to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole and pyrazine rings, potentially yielding partially or fully reduced products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the pyrazine ring can yield dihydropyrazine derivatives.
Scientific Research Applications
2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The furan, pyrazine, and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The indazole moiety may contribute to the compound’s ability to bind to DNA or proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Furan Derivatives: Compounds with the furan ring, known for their antimicrobial and anticancer properties.
Pyrazine Derivatives: Molecules with the pyrazine ring, often used in pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide apart is its unique combination of multiple bioactive moieties in a single molecule. This structural complexity allows for a broad range of interactions with biological targets, potentially leading to enhanced therapeutic effects and reduced resistance.
Properties
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N8O2S/c29-18(24-14-4-3-13-9-23-25-16(13)8-14)12-31-20-27-26-19(17-10-21-5-6-22-17)28(20)11-15-2-1-7-30-15/h1-10H,11-12H2,(H,23,25)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNDDXUPNUBTPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=NC=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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